molecular formula C15H23NO2 B13445234 Butyl p-butylaminobenzoate

Butyl p-butylaminobenzoate

Cat. No.: B13445234
M. Wt: 249.35 g/mol
InChI Key: KRNUEIBLNHKQGZ-UHFFFAOYSA-N
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Description

Butyl p-butylaminobenzoate (also referred to as butamben in regulatory contexts) is an ester derivative of aminobenzoic acid. Structurally, it combines a butyl ester group with a para-substituted butylamino moiety on the benzene ring, distinguishing it from simpler benzoate esters like benzocaine or butyl acrylate.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

butyl 4-(butylamino)benzoate

InChI

InChI=1S/C15H23NO2/c1-3-5-11-16-14-9-7-13(8-10-14)15(17)18-12-6-4-2/h7-10,16H,3-6,11-12H2,1-2H3

InChI Key

KRNUEIBLNHKQGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Butyl p-butylaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and butanol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl p-butylaminobenzoate with three related compounds: butyl acrylate, butamben (butyl aminobenzoate), and benzyl benzoate. Key parameters include toxicity profiles, regulatory status, and applications.

Table 1: Comparative Overview of Key Properties

Parameter This compound Butyl Acrylate Butamben (Butyl Aminobenzoate) Benzyl Benzoate
CAS No. Not explicitly listed in evidence 141-32-2 Not provided 120-51-4 (external reference)
Toxicity (Acute Oral LD50) No data in evidence >2,000 mg/kg (rat) Schedule 10 (high toxicity) 1,700 mg/kg (rat)
Regulatory Status Schedule 10 (Australia) Listed in TSCA, DSL, AICS, etc. Schedule 10 (Australia) Schedule 5 (Australia)
Primary Use Restricted therapeutic applications Industrial synthesis Local anesthetic (historical) Antiparasitic, preservative
Skin Sensitization Not available Sensitizing (Guinea pig) Not available Low risk
Environmental Impact No data Readily biodegradable (>70% in 28d) No data Moderate bioaccumulation

Butyl Acrylate vs. This compound

  • Structural Differences: Butyl acrylate is an acrylate ester (CH₂=CHCOO-butyl), whereas this compound is an aromatic aminobenzoate ester.
  • Toxicity: Butyl acrylate exhibits moderate acute toxicity (LD50 >2,000 mg/kg in rats) but is a skin and respiratory irritant . In contrast, this compound’s Schedule 10 classification suggests higher systemic toxicity, though specific LD50 data are unavailable .
  • Applications: Butyl acrylate is used industrially in polymers and adhesives , while this compound’s use is restricted to niche therapeutic contexts.

Butamben (Butyl Aminobenzoate) vs. This compound

  • Regulatory Overlap : Both compounds are classified under Schedule 10 in Australia, indicating stringent controls due to toxicity risks .
  • Functional Groups: Butamben lacks the para-butylamino substituent present in this compound, which may influence receptor binding and metabolic stability.

Benzyl Benzoate

  • Safety Profile: Benzyl benzoate, a simpler benzoate ester, is less toxic (Schedule 5) and widely used as an antiparasitic agent. Its lower regulatory restriction contrasts sharply with this compound .

Research Findings and Data Gaps

  • Butyl Acrylate : Extensive SDS data highlight its flammability (H226), skin sensitization (H317), and environmental biodegradability .
  • This compound: Limited data in the evidence suggest its primary risk is systemic toxicity, warranting strict handling protocols akin to Schedule 10 substances .
  • Critical Gaps: Direct comparative studies on metabolic pathways, chronic toxicity, and ecotoxicological impacts of this compound are absent in the provided evidence.

Q & A

Q. What computational modeling approaches predict the reactivity of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways (e.g., ester hydrolysis activation energy). Molecular dynamics (MD) simulations can model solvent interactions. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

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